![molecular formula C16H27NO B14463673 N-[(Benzyloxy)methyl]-N-butylbutan-1-amine CAS No. 67232-19-3](/img/structure/B14463673.png)
N-[(Benzyloxy)methyl]-N-butylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Benzyloxy)methyl]-N-butylbutan-1-amine is an organic compound that features a benzyloxy group attached to a butylamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)methyl]-N-butylbutan-1-amine typically involves the reaction of benzyloxy compounds with butylamine derivatives. One common method is the nucleophilic substitution reaction where a benzyloxy halide reacts with butylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Benzyloxy)methyl]-N-butylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding simpler amine derivatives.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce butylamine derivatives .
Wissenschaftliche Forschungsanwendungen
N-[(Benzyloxy)methyl]-N-butylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-[(Benzyloxy)methyl]-N-butylbutan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy group can enhance binding affinity to certain proteins, while the butylamine backbone may facilitate membrane permeability and cellular uptake. These interactions can modulate biochemical pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(Benzyloxy)methyl]-N-methylbutan-1-amine
- N-[(Benzyloxy)methyl]-N-ethylbutan-1-amine
- N-[(Benzyloxy)methyl]-N-propylbutan-1-amine
Uniqueness
N-[(Benzyloxy)methyl]-N-butylbutan-1-amine is unique due to its specific combination of a benzyloxy group and a butylamine backbone. This structure provides distinct chemical and biological properties, such as enhanced stability and specific binding interactions, which may not be present in similar compounds .
Eigenschaften
CAS-Nummer |
67232-19-3 |
|---|---|
Molekularformel |
C16H27NO |
Molekulargewicht |
249.39 g/mol |
IUPAC-Name |
N-butyl-N-(phenylmethoxymethyl)butan-1-amine |
InChI |
InChI=1S/C16H27NO/c1-3-5-12-17(13-6-4-2)15-18-14-16-10-8-7-9-11-16/h7-11H,3-6,12-15H2,1-2H3 |
InChI-Schlüssel |
MGNHVQPGXLYHAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)COCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


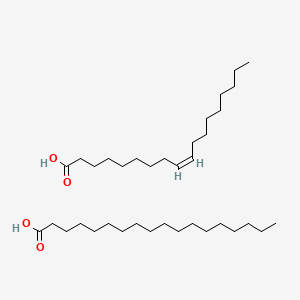
![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)
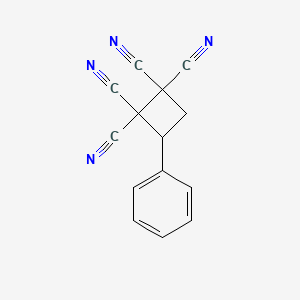
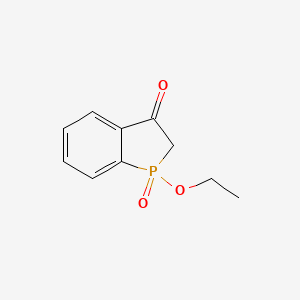
![barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14463610.png)
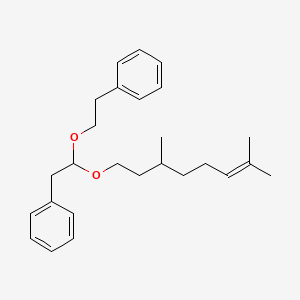
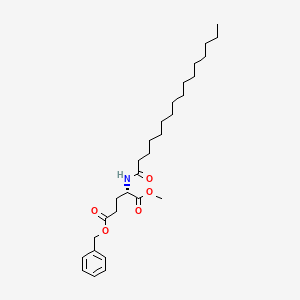
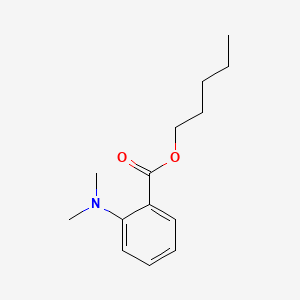
![3',4'-Dimethoxy-2,5-dihydro[1,1'-biphenyl]-4(3H)-one](/img/structure/B14463629.png)
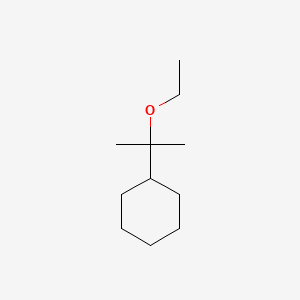
methanone](/img/structure/B14463638.png)
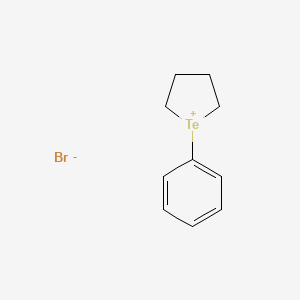
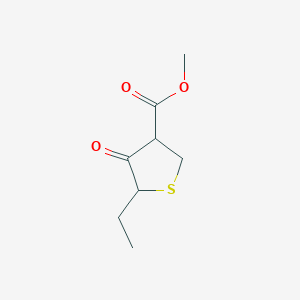
![Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride](/img/structure/B14463656.png)
